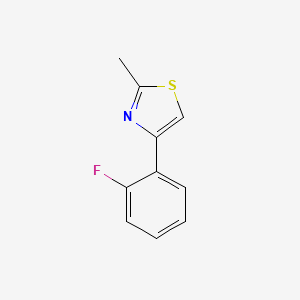

4-(2-Fluorophenyl)-2-methylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

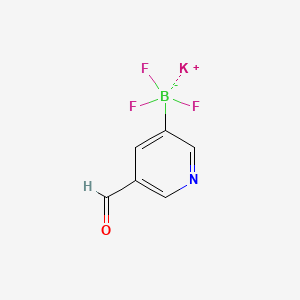

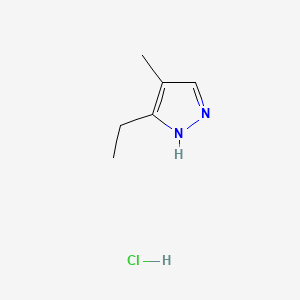

4-(2-Fluorophenyl)-2-methylthiazole (4-FPMT) is a synthetic compound composed of a 2-methylthiazole core with a 2-fluorophenyl substituent. This compound belongs to the class of heterocyclic compounds, which are molecules that contain a ring structure composed of atoms from at least two different elements. 4-FPMT has a wide range of applications in the scientific research community, including use in biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Research on amyloid imaging ligands, such as [11C]PIB and 18F-FDDNP, provides a basis for understanding how compounds like "4-(2-Fluorophenyl)-2-methylthiazole" might be applied in neurology, particularly for imaging amyloid plaques in Alzheimer's disease. These studies highlight the potential of radioligands in early disease detection and evaluation of anti-amyloid therapies (Nordberg, 2007).

Synthesis of Fluorinated Compounds

The development of efficient synthetic routes for fluorinated compounds, exemplified by 2-Fluoro-4-bromobiphenyl, underlines the importance of fluorinated molecules in pharmaceuticals and agrochemicals. This research demonstrates the relevance of fluorine in modifying the biological activity and physical properties of organic molecules (Qiu et al., 2009).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on specific organic frameworks, such as DFP derivatives, for detecting metal ions and other analytes showcases the potential of thiazole derivatives in sensor technology. These applications are crucial in environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).

Triazole Derivatives in Medicinal Chemistry

Research on 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives underscores the versatility of triazoles in drug development, offering insights into the potential medicinal applications of thiazole compounds. These studies cover a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties (Ferreira et al., 2013).

Antioxidant Activity Analysis

Investigations into methods for determining antioxidant activity highlight the chemical reactivity of various organic compounds and their potential health benefits. This research is foundational for studying the antioxidant properties of new compounds, including thiazole derivatives (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

The primary target of 4-(2-Fluorophenyl)-2-methylthiazole is the Equilibrative Nucleoside Transporters (ENTs), with a greater selectivity towards ENT2 than ENT1 . ENTs play a crucial role in nucleotide synthesis and the regulation of adenosine function, which are essential for various cellular processes .

Mode of Action

4-(2-Fluorophenyl)-2-methylthiazole interacts with its targets, the ENTs, by inhibiting their function . This inhibition disrupts the normal transport of nucleosides across the cell membrane, potentially affecting various cellular processes that rely on these molecules .

Biochemical Pathways

Given the role of ents in nucleotide synthesis and adenosine function regulation, it can be inferred that the compound may impact these pathways .

Pharmacokinetics

Similar compounds have shown variable bioavailability and clearance rates

Result of Action

The molecular and cellular effects of 4-(2-Fluorophenyl)-2-methylthiazole’s action are likely to be diverse, given the wide-ranging roles of nucleosides in cellular processes. By inhibiting ENTs, the compound could potentially disrupt nucleotide synthesis and adenosine function, affecting cell growth, signaling, and other processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-Fluorophenyl)-2-methylthiazole. For instance, the compound’s action could be affected by the pH and temperature of its environment . Additionally, the presence of other substances in the environment could potentially interact with the compound, altering its stability or efficacy .

properties

IUPAC Name |

4-(2-fluorophenyl)-2-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNS/c1-7-12-10(6-13-7)8-4-2-3-5-9(8)11/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZHKMJJVUOWMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732459 |

Source

|

| Record name | 4-(2-Fluorophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenyl)-2-methylthiazole | |

CAS RN |

1355248-06-4 |

Source

|

| Record name | Thiazole, 4-(2-fluorophenyl)-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Fluorophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.